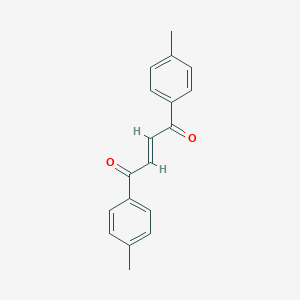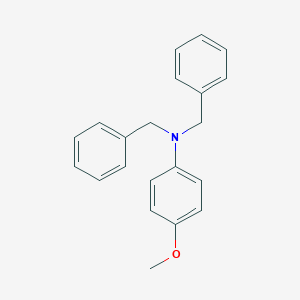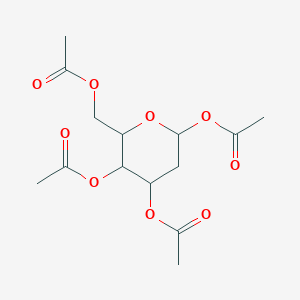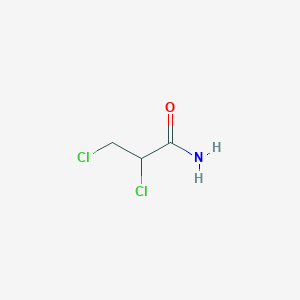
Methyl 2-methoxyhexadecanoate
Übersicht
Beschreibung
Methyl 2-methoxyhexadecanoate, also known as methyl palmitate, is a fatty acid ester that is commonly found in various plants and animals. It is a colorless liquid that has a pleasant odor and is often used in the production of cosmetics, perfumes, and soaps. In recent years, methyl palmitate has gained attention due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Fatty Acid Chemistry
- Methyl 12-mesyloxyoleate, a compound closely related to Methyl 2-methoxyhexadecanoate, is used for the synthesis of cyclopropane esters and conjugated octadecadienoates, showing its utility in organic chemistry and lipid studies (Gunstone & Said, 1971).
Natural Occurrence and Identification
- 2-Methoxyhexadecanoic acid, structurally similar to Methyl 2-methoxyhexadecanoate, was identified in Amphimedoncompressa, marking its first discovery in nature and indicating the compound's natural occurrence and potential ecological roles (Carballeira, Colón, & Emiliano, 1998).
Alpha-Oxidation Studies
- The alpha-oxidation of 3-methyl-branched fatty acids in rat liver, involving 2-methylpentadecanal and 2-methylpentadecanoic acid, demonstrates the significance of Methyl 2-methoxyhexadecanoate in metabolic studies and enzymatic processes (Croes et al., 1999).
Catalytic Applications
- A study on catalytic methylation involving 2-methoxynaphthalene, an analog to Methyl 2-methoxyhexadecanoate, highlights the compound's potential in industrial applications and chemical synthesis (Yadav & Salunke, 2013).
Bioactivity Research
- Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound related to Methyl 2-methoxyhexadecanoate, is being developed as a potential neuroprotective drug, indicating the bioactivity potential of such compounds (Yu et al., 2003).
Eigenschaften
CAS-Nummer |
16725-36-3 |
|---|---|
Produktname |
Methyl 2-methoxyhexadecanoate |
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
methyl 2-methoxyhexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20-2)18(19)21-3/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
IQHRUOSDBAXDKA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)OC |
Synonyme |
2-Methoxyhexadecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

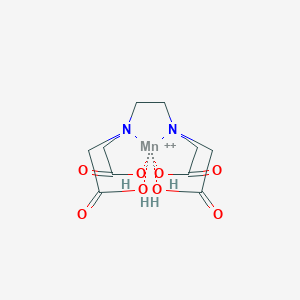

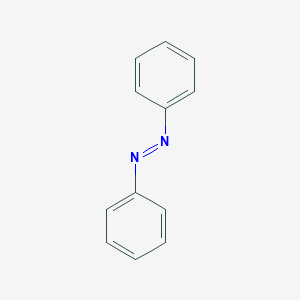
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
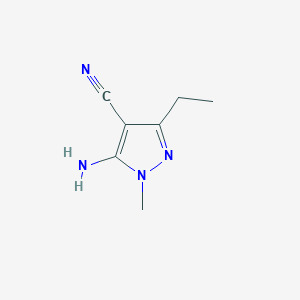
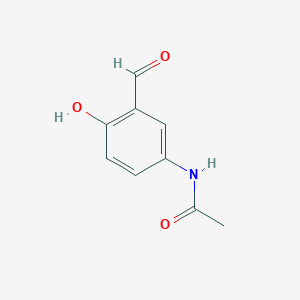
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
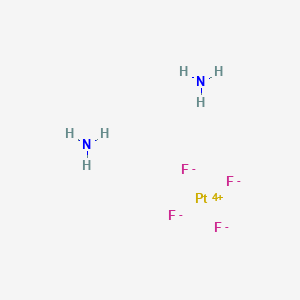
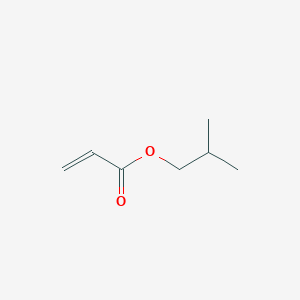
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
